2-Bromo-3,5-diethoxy-6-nitropyridine
Description
2-Bromo-3,5-diethoxy-6-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with bromine (Br) at position 2, ethoxy (-OEt) groups at positions 3 and 5, and a nitro (-NO₂) group at position 4. This compound belongs to a class of halogenated nitro-pyridines, which are of interest in pharmaceuticals, agrochemicals, and materials science due to their reactivity and electronic properties.
Computational studies using density-functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr, could provide insights into its thermochemical stability and electronic structure .
Properties
IUPAC Name |
2-bromo-3,5-diethoxy-6-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O4/c1-3-15-6-5-7(16-4-2)9(12(13)14)11-8(6)10/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCVJOKZUAWIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1[N+](=O)[O-])Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288900 | |
| Record name | 2-Bromo-3,5-diethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856850-59-4 | |
| Record name | 2-Bromo-3,5-diethoxy-6-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856850-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,5-diethoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 2-bromo-3,5-diethoxy-6-nitropyridine with structurally related compounds, emphasizing substituent effects:
Physical Properties
- Melting Points : While data for this compound is unreported, analogs like 2-bromo-3,5-dinitrobenzoyl chloride (m.p. 98°C) and its esters (e.g., methyl ester, m.p. 109°C) suggest that bulky substituents and nitro groups elevate melting points . The ethoxy groups in the target compound may lower its melting point compared to nitro-dominated analogs due to reduced crystallinity.
- Solubility : Ethoxy groups likely improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to nitro-rich derivatives, which are more polar but less soluble due to strong intermolecular interactions.
Reactivity and Electronic Effects
- Nitro Group : In both pyridine and benzene derivatives, the nitro group is strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr) at positions ortho and para to itself. However, in the target compound, the ethoxy groups (electron-donating) at C3/C5 may counterbalance this effect, creating a unique electronic environment .
- Bromine as a Leaving Group : Bromine in pyridine derivatives is less reactive in SNAr compared to benzene analogs due to the electron-deficient nature of the pyridine ring. Computational studies using DFT (e.g., Becke’s hybrid functionals) could quantify activation energies for substitution pathways .
- Steric Effects : The 3,5-diethoxy groups in the target compound may hinder reactions at adjacent positions, a factor absent in simpler derivatives like 2-bromo-5-nitropyridine.
Computational Insights
DFT methods (e.g., B3LYP) and correlation-energy functionals (e.g., Lee-Yang-Parr) have been critical in predicting thermochemical data and electronic properties for similar compounds . For this compound, such studies could:
- Predict bond dissociation energies (e.g., C-Br bond stability).
- Compare aromaticity and charge distribution with benzene-based analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
